molecular formula C18H28O4Si4 B154245 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane CAS No. 1693-44-3

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane

Cat. No.: B154245
CAS No.: 1693-44-3
M. Wt: 420.8 g/mol
InChI Key: BOIFXPDTOHPTOD-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is a chemical compound with the molecular formula C18H28O4Si4 and a molecular weight of 420.7545 g/mol It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms

Chemical Reactions Analysis

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid, P4-t-Bu superbase, and

Properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(22-25(5,6)20-23,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIFXPDTOHPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168690
Record name 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-44-3
Record name 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Reactant of Route 2
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Reactant of Route 3
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Reactant of Route 4
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Reactant of Route 5
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
Reactant of Route 6
2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane

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